2-(Benzylsulfanyl)-5-cyclohexyl-5-methyl-5,6-dihydrobenzo[h]quinazolin-4-ol
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Overview
Description
2-(Benzylsulfanyl)-5-cyclohexyl-5-methyl-5,6-dihydrobenzo[h]quinazolin-4-ol is a complex organic compound belonging to the quinazoline family. Quinazolines are heterocyclic compounds known for their diverse biological activities and are widely studied in medicinal chemistry. This particular compound features a benzylsulfanyl group, a cyclohexyl group, and a methyl group attached to a dihydrobenzoquinazolinol core, making it a unique and potentially valuable molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylsulfanyl)-5-cyclohexyl-5-methyl-5,6-dihydrobenzo[h]quinazolin-4-ol typically involves multi-step reactions starting from readily available precursors. One common approach involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of 2-aminobenzylamine with aldehydes or ketones under oxidative conditions.
Introduction of the Benzylsulfanyl Group: The benzylsulfanyl group can be introduced via nucleophilic substitution reactions using benzylthiol and appropriate leaving groups.
Cyclohexyl and Methyl Group Addition: The cyclohexyl and methyl groups can be added through alkylation reactions using cyclohexyl halides and methyl halides, respectively.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(Benzylsulfanyl)-5-cyclohexyl-5-methyl-5,6-dihydrobenzo[h]quinazolin-4-ol can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can replace the benzylsulfanyl group with other nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Benzylthiol, amines, alcohols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Dihydroquinazoline derivatives
Substitution: Various substituted quinazoline derivatives
Scientific Research Applications
2-(Benzylsulfanyl)-5-cyclohexyl-5-methyl-5,6-dihydrobenzo[h]quinazolin-4-ol has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a multi-kinase inhibitor and apoptosis inducer, making it a candidate for anti-cancer drug development.
Biological Research: It is used in studies investigating its effects on various biological pathways and its potential as an antimicrobial and anti-inflammatory agent.
Industrial Applications: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-(Benzylsulfanyl)-5-cyclohexyl-5-methyl-5,6-dihydrobenzo[h]quinazolin-4-ol involves its interaction with multiple molecular targets:
Kinase Inhibition: The compound inhibits multiple protein kinases, disrupting signaling pathways involved in cell proliferation and survival.
Apoptosis Induction: It induces apoptosis in cancer cells by activating caspases and other pro-apoptotic proteins.
Antimicrobial Activity: The compound interferes with bacterial quorum sensing and biofilm formation, reducing bacterial virulence.
Comparison with Similar Compounds
Similar Compounds
2-Sulfanylquinazolin-4(3H)-one: Similar in structure but lacks the cyclohexyl and methyl groups.
4(3H)-Quinazolinone Derivatives: These compounds share the quinazoline core but differ in substituents, leading to variations in biological activity.
Uniqueness
2-(Benzylsulfanyl)-5-cyclohexyl-5-methyl-5,6-dihydrobenzo[h]quinazolin-4-ol is unique due to its specific combination of substituents, which confer distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C26H28N2OS |
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Molecular Weight |
416.6 g/mol |
IUPAC Name |
2-benzylsulfanyl-5-cyclohexyl-5-methyl-3,6-dihydrobenzo[h]quinazolin-4-one |
InChI |
InChI=1S/C26H28N2OS/c1-26(20-13-6-3-7-14-20)16-19-12-8-9-15-21(19)23-22(26)24(29)28-25(27-23)30-17-18-10-4-2-5-11-18/h2,4-5,8-12,15,20H,3,6-7,13-14,16-17H2,1H3,(H,27,28,29) |
InChI Key |
DWVPQNLKURFDOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=CC=CC=C2C3=C1C(=O)NC(=N3)SCC4=CC=CC=C4)C5CCCCC5 |
Origin of Product |
United States |
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